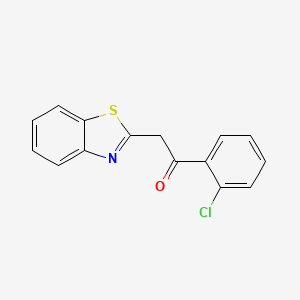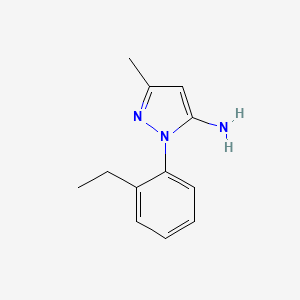![molecular formula C16H11NO4S B12120163 (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphényl)-1,3-thiazolidine-2,4-dione est une molécule organique complexe qui présente un noyau thiazolidine-2,4-dione, un cycle furane et un groupe hydroxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphényl)-1,3-thiazolidine-2,4-dione implique généralement un processus en plusieurs étapes. Une méthode courante comprend la condensation de la 4-hydroxybenzaldéhyde avec la thiazolidine-2,4-dione en présence d'une base, suivie de l'ajout de furfural dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol, et la température est maintenue entre 50 et 70 °C pour garantir un rendement optimal.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle furane et du groupe hydroxyphényle. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent cibler les doubles liaisons au sein de la molécule. Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques utilisés.
Substitution : Le groupe hydroxyle sur le cycle phényle peut participer à des réactions de substitution nucléophile. Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont couramment utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux à température ambiante.
Réduction : Borohydrure de sodium dans le méthanol à 0-5 °C.
Substitution : Halogénoalcanes en présence d'une base comme l'hydroxyde de sodium à 60-80 °C.
Produits majeurs
Oxydation : Formation d'acides carboxyliques et de cétones.
Réduction : Formation de dérivés saturés.
Substitution : Formation d'éthers et d'esters.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui le rend précieux en synthèse organique.
Biologie
En recherche biologique, le composé a été étudié pour son potentiel en tant qu'inhibiteur enzymatique. Sa capacité à interagir avec des cibles biologiques spécifiques en fait un candidat pour le développement de médicaments.
Médecine
Médicalement, le composé est étudié pour ses propriétés anti-inflammatoires et anticancéreuses. Des études préliminaires suggèrent qu'il peut inhiber la croissance de certaines cellules cancéreuses et réduire l'inflammation dans des modèles animaux.
Industrie
Dans le secteur industriel, le composé est utilisé dans le développement de matériaux avancés. Ses propriétés chimiques uniques le rendent adapté à des applications dans les revêtements, les adhésifs et les polymères.
Mécanisme d'action
Le mécanisme d'action du (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphényl)-1,3-thiazolidine-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modifiant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines kinases impliquées dans les voies de signalisation cellulaire, ce qui conduit à une réduction de la prolifération cellulaire et de l'inflammation.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
Medically, the compound is being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cells and reduce inflammation in animal models.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un composé plus simple avec un groupe fonctionnel ester similaire.
Acétylacétone : Un autre composé avec une structure dicétone.
Dicétène : Utilisé dans la synthèse de divers dérivés d'acétoacétate.
Unicité
Ce qui distingue le (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphényl)-1,3-thiazolidine-2,4-dione, c'est sa combinaison d'un noyau thiazolidine-2,4-dione avec un cycle furane et un groupe hydroxyphényle. Cette structure unique confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C16H11NO4S |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11NO4S/c18-12-8-6-11(7-9-12)17-15(19)14(22-16(17)20)5-1-3-13-4-2-10-21-13/h1-10,18H/b3-1+,14-5- |
Clé InChI |
JSKXFVGQQSRPDX-NQDFZQDQSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O |
SMILES canonique |
C1=COC(=C1)C=CC=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120110.png)
![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)

![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)

![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)

![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)

